Lipophilicity Shift vs. Non-Fluorinated Parent
The target compound exhibits a computed XLogP3-AA of 0.2, representing a +1.3 log unit increase over the non-fluorinated parent scaffold 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (XLogP3-AA = -1.1) [1]. This shift moves the compound from a hydrophilicity-dominated profile (parent) into the optimal lipophilicity range (LogP 0–3) associated with favorable oral absorption and CNS permeability per Lipinski's guidelines. By comparison, the 1-ethyl analog (CAS 1893731-67-3) has a reported logP of approximately -0.292, representing a modest +0.8 shift from the parent but remaining substantially more polar than the trifluoroethyl derivative .
Δ +1.3 vs. parent; +0.5 vs. 1-ethyl analog
| Evidence Dimension | Computed partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | Parent (2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, CAS 39828-47-2): XLogP3-AA = -1.1; 1-Ethyl analog (CAS 1893731-67-3): logP ≈ -0.292 |
| Quantified Difference | ΔXLogP = +1.3 vs. parent; ΔLogP ≈ +0.5 vs. 1-ethyl analog |
| Conditions | Computed values; XLogP3-AA from PubChem 2019.06.18 release; 1-ethyl analog logP from ChemExper |
Why This Matters
A LogP difference of >1 log unit translates to an approximate 10-fold difference in octanol/water partitioning, directly impacting membrane permeability, oral absorption, and CNS exposure—parameters critical for lead compound selection in drug discovery.
- [1] PubChem CID 125457691 (target compound) and CID 1399872 (parent). Computed XLogP3-AA values. National Center for Biotechnology Information. View Source
